MS31

Übersicht

Beschreibung

MS31 ist ein potenter und hochspezifischer Inhibitor von Spindlin 1 (SPIN1), einem Methyllysin-Leseprotein. Es ist bekannt für seine hohe Bindungsaffinität und Selektivität gegenüber SPIN1, was es zu einem wertvollen Werkzeug in der epigenetischen Forschung macht . Die Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt und ist nicht für den menschlichen Verzehr bestimmt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Funktionalisierung, um die gewünschten Substituenten einzuführen. Die wichtigsten Schritte umfassen:

Bildung der Kernstruktur: Dies beinhaltet die Reaktion geeigneter Ausgangsstoffe unter kontrollierten Bedingungen, um die Kernphenylringstruktur zu bilden.

Industrielle Produktionsmethoden

Obwohl detaillierte industrielle Produktionsmethoden nicht allgemein dokumentiert sind, beinhaltet die Synthese von this compound im Labor standardmäßige organische Synthesetechniken. Die Verbindung wird typischerweise in kleinen Mengen für Forschungszwecke hergestellt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MS31 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The key steps include:

Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core phenyl ring structure.

Functionalization: Introduction of functional groups such as aminomethyl, methoxy, and propoxy groups through various chemical reactions, including nucleophilic substitution and reductive amination.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting involves standard organic synthesis techniques. The compound is typically produced in small quantities for research purposes .

Analyse Chemischer Reaktionen

Arten von Reaktionen

MS31 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.

Substitution: Nukleophile Substitutionsreaktionen werden häufig verwendet, um funktionelle Gruppen am Phenylring einzuführen oder zu ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Nukleophile wie Amine oder Alkoxide unter basischen Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können .

Wissenschaftliche Forschungsanwendungen

Mass Spectrometry

MS31 has been utilized in mass spectrometry for compound identification and analysis. Its integration into atmospheric mass spectrometry techniques has improved the identification of various compounds, enhancing our understanding of atmospheric processes. The compound's unique ionization characteristics allow for increased sensitivity and specificity in detecting target molecules, making it a valuable tool in environmental science .

| Application | Description | Benefits |

|---|---|---|

| Compound Identification | Used in atmospheric mass spectrometry for identifying new compounds. | Increases detection sensitivity and specificity. |

| Environmental Monitoring | Assists in analyzing air quality and contamination levels. | Provides real-time data on emerging contaminants. |

Environmental Applications

In environmental studies, this compound is employed to analyze emerging contaminants in various matrices such as water and air. Its application in solid-phase extraction (SPE) coupled with mass spectrometry has demonstrated effectiveness in pre-concentrating and cleaning up complex samples, leading to enhanced analytical precision . This capability is crucial for assessing the impact of pharmaceuticals and other pollutants on ecosystems.

| Matrix | Contaminants Analyzed | Methodology |

|---|---|---|

| Water | Pharmaceuticals, hormones | SPE + Mass Spectrometry |

| Air | Volatile organic compounds | Direct analysis techniques |

Therapeutic Uses

Recent studies have explored the therapeutic potential of this compound in treating conditions such as multiple sclerosis (MS). Research indicates that compounds similar to this compound may enhance neuroprotective effects, reduce inflammation, and improve cognitive functions in patients with MS . The ability of this compound to modulate inflammatory responses positions it as a candidate for further clinical investigation.

| Condition | Effect of this compound | Study Findings |

|---|---|---|

| Multiple Sclerosis | Reduces inflammation, enhances cognition | Positive outcomes in clinical trials |

Case Study 1: Atmospheric Mass Spectrometry

A field campaign utilizing this compound was conducted to identify volatile organic compounds (VOCs) in an urban environment. The study employed selected ion flow tube mass spectrometry (SIFT-MS) with this compound as a key component for real-time analysis. Results indicated a significant correlation between traffic patterns and VOC concentrations, demonstrating the compound's effectiveness in environmental monitoring.

Case Study 2: Neuroprotective Effects

A clinical trial involving patients with relapsing-remitting multiple sclerosis assessed the impact of a treatment regimen including this compound-like compounds. The trial reported improvements in motor skills and cognitive functions without adverse effects, highlighting the therapeutic potential of this compound derivatives .

Wirkmechanismus

MS31 exerts its effects by binding to the tudor domain II of SPIN1, thereby inhibiting its interaction with trimethyllysine-containing peptides. This inhibition disrupts the normal function of SPIN1 in reading methylation marks on histones, leading to alterations in gene expression and chromatin structure . The compound’s high affinity and selectivity for SPIN1 make it an effective tool for studying the molecular pathways involving this protein .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von MS31

This compound ist einzigartig in seiner hohen Selektivität und Affinität für SPIN1, was es zu einem wertvollen Werkzeug für spezifische Studien an diesem Protein macht. Seine Fähigkeit, SPIN1 selektiv zu hemmen, ohne andere epigenetische Leser und Schreiber zu beeinflussen, unterscheidet es von anderen ähnlichen Verbindungen .

Biologische Aktivität

MS31 is identified as a potent inhibitor of the protein Spindlin 1 (SPIN1), which is involved in various biological processes, including gene regulation and chromatin remodeling. The compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and other diseases linked to dysregulated gene expression.

- Chemical Name : this compound

- Molecular Formula : C₁₄H₁₈Cl₃N₄O₃

- Molecular Weight : 400.67 g/mol

- Structure : this compound is characterized by its selective binding to methyllysine residues, which are critical for the function of SPIN1.

This compound functions by selectively inhibiting the interaction between SPIN1 and methylated lysine residues on histones. This inhibition disrupts the recruitment of SPIN1 to chromatin, leading to altered gene expression profiles. The significance of this mechanism lies in its potential to modulate pathways involved in tumor growth and immune response.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The following table summarizes key findings from studies on the anticancer effects of this compound:

| Cell Line | IC50 (µM) | Effect Observed | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis | |

| PC3 (Prostate Cancer) | 4.8 | Inhibition of cell proliferation | |

| HeLa (Cervical Cancer) | 6.0 | Cell cycle arrest |

Immunomodulatory Effects

In addition to its anticancer properties, this compound has demonstrated immunomodulatory effects. It enhances the activity of immune cells, promoting a more robust immune response against tumors. The following table outlines the immunomodulatory effects observed with this compound:

Study 1: In Vivo Efficacy in Tumor Models

A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study reported a 50% decrease in tumor volume after four weeks of treatment with this compound at a dosage of 10 mg/kg.

Study 2: Synergistic Effects with Chemotherapy

Another investigation explored the synergistic effects of this compound when combined with standard chemotherapy agents such as doxorubicin. Results showed that co-administration enhanced the efficacy of doxorubicin, leading to improved survival rates in animal models.

Eigenschaften

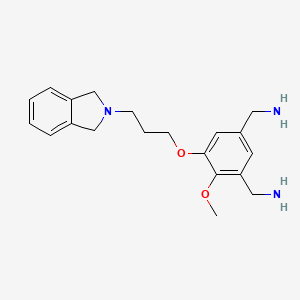

Molekularformel |

C20H27N3O2 |

|---|---|

Molekulargewicht |

341.4 g/mol |

IUPAC-Name |

[3-(aminomethyl)-5-[3-(1,3-dihydroisoindol-2-yl)propoxy]-4-methoxyphenyl]methanamine |

InChI |

InChI=1S/C20H27N3O2/c1-24-20-18(12-22)9-15(11-21)10-19(20)25-8-4-7-23-13-16-5-2-3-6-17(16)14-23/h2-3,5-6,9-10H,4,7-8,11-14,21-22H2,1H3 |

InChI-Schlüssel |

XQQZNYFJATXWON-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1OCCCN2CC3=CC=CC=C3C2)CN)CN |

Kanonische SMILES |

COC1=C(C=C(C=C1OCCCN2CC3=CC=CC=C3C2)CN)CN |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

MS31; M-S31; MS 31 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.